molecular formula C7H17N3O B6354354 N,N,N-Amidoximodi(iso-propyl)amine CAS No. 903094-79-1

N,N,N-Amidoximodi(iso-propyl)amine

Cat. No.: B6354354
CAS No.: 903094-79-1
M. Wt: 159.23 g/mol
InChI Key: VWDWFRVLJJOANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Amidoximodi(iso-propyl)amine typically involves the reaction of isopropylamine with other chemical reagents under controlled conditions. One common method involves the reaction of isopropylamine with an appropriate amidoxime precursor. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Amidoximodi(iso-propyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

N,N,N-Amidoximodi(iso-propyl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,N-Amidoximodi(iso-propyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N,N-Amidoximodi(iso-propyl)amine include other amidoxime derivatives and isopropylamine-based compounds. These compounds share some structural similarities but may differ in their chemical properties and applications .

Uniqueness

This compound is unique due to its specific combination of functional groups and chemical properties. This uniqueness makes it particularly valuable in certain applications, such as specific chemical reactions or biological studies, where other similar compounds may not be as effective .

Properties

IUPAC Name

2-hydroxy-1,1-di(propan-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O/c1-5(2)10(6(3)4)7(8)9-11/h5-6,11H,1-4H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDWFRVLJJOANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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